8-Amino-1,3-dimethyl-7-(2-methyl-2-propen-1-YL)-3,7-dihydro-1H-purine-2,6-dione

Description

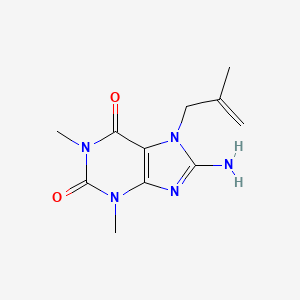

Chemical Structure and Properties The compound 8-Amino-1,3-dimethyl-7-(2-methyl-2-propen-1-yl)-3,7-dihydro-1H-purine-2,6-dione (CAS 902047-64-7) is a purine-2,6-dione derivative with the molecular formula C₁₁H₁₅N₅O₂ (molar mass: 249.27 g/mol) . Its structure features:

- 1,3-dimethyl groups at positions 1 and 2.

- A 2-methylpropenyl (allylic) substituent at position 5.

- An amino group at position 6.

Properties

IUPAC Name |

8-amino-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5O2/c1-6(2)5-16-7-8(13-10(16)12)14(3)11(18)15(4)9(7)17/h1,5H2,2-4H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUWSBIFYKTUTOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CN1C2=C(N=C1N)N(C(=O)N(C2=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00406705 | |

| Record name | 8-Amino-1,3-dimethyl-7-(2-methylprop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00406705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

902047-64-7 | |

| Record name | 8-Amino-1,3-dimethyl-7-(2-methylprop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00406705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Comparison with Structural Analogues

Purine-2,6-dione derivatives exhibit diverse pharmacological activities depending on substituent modifications. Below is a detailed comparison of the target compound with structurally related analogues.

Key Observations :

- Position 7 : Propenyl, propargyl, or alkyl chains influence steric bulk and hydrophobic interactions. Allylic groups (as in the target compound) may enhance membrane permeability compared to alkynyl or aromatic substituents.

- Position 8: Amino groups (target compound) contrast with bromo (CP-8) or alkylamino (Compound 15) groups.

Table 2: Pharmacological Comparison

Key Insights :

- AChE Inhibition: Compound 2b’s piperidine-hexyl chain enhances activity, suggesting that bulky substituents at position 7 improve enzyme interaction . The target compound’s amino group may offer different binding modes.

- Antiarrhythmic Activity: Compound 15’s morpholinyl-ethylamino group at position 8 contributes to α-adrenoreceptor modulation, while the target compound’s amino group may favor other targets .

- Anti-inflammatory Potential: Bromo-substituted CP-8 shows adenosine receptor antagonism, whereas the amino group in the target compound could engage in alternative pathways .

Physicochemical and Structural Analysis

- Electronic Effects: Electron-withdrawing groups (e.g., bromo in CP-8) contrast with the electron-donating amino group in the target compound, altering charge distribution and receptor interactions.

- Synthetic Flexibility : Microwave-assisted methods (e.g., ) enable rapid derivatization, whereas traditional alkylation () is suited for introducing propargyl or allylic groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.